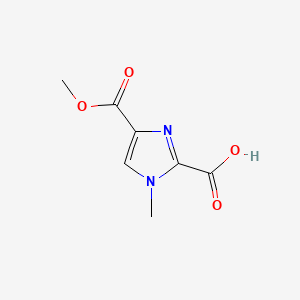
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-2-carboxylic acid is an organic compound with a complex structure that includes both imidazole and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-methyl-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-iodo-benzoic acid methyl ester with trimethylborate in the presence of n-butyllithium, followed by quenching with saturated aqueous ammonium chloride and adjusting the pH with hydrochloric acid . The product is then extracted with ethyl acetate and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling.
Biology: The compound can be used in the study of enzyme interactions and as a building block for more complex molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxycarbonyl group but differs in the core structure.
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Similar functional groups but different arrangement and core structure.
Uniqueness
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both imidazole and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
4-methoxycarbonyl-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-9-3-4(7(12)13-2)8-5(9)6(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
CBFIGWFAJPIAAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















